Olaparib impurity 1
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Overview
Description
Olaparib impurity 1 is a chemical compound associated with the pharmaceutical drug Olaparib, which is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. These enzymes play a crucial role in DNA repair mechanisms, making Olaparib an important drug in cancer therapy, particularly for ovarian cancer. This compound is a byproduct or degradation product formed during the synthesis or storage of Olaparib.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olaparib impurity 1 involves multiple steps, typically starting from phthalhydrazide, which is used to construct the phthalazinone moiety. One of the key steps in the synthesis is the Negishi coupling reaction, which allows for the formation of the desired intermediate. The reaction conditions often involve the use of palladium catalysts and specific ligands to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is closely monitored to ensure minimal formation during the synthesis of Olaparib. This involves optimizing reaction conditions, such as temperature, pressure, and the use of specific reagents, to control the formation of impurities. Advanced purification techniques, including chromatography, are employed to isolate and quantify this compound.
Chemical Reactions Analysis
Types of Reactions
Olaparib impurity 1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of hydrogen or the loss of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products.
Scientific Research Applications
Olaparib impurity 1 has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Olaparib.
Biology: Helps in understanding the metabolic pathways and degradation products of Olaparib in biological systems.
Medicine: Assists in the development of improved formulations of Olaparib by studying its impurities.
Industry: Used in quality control processes to ensure the safety and efficacy of Olaparib in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Olaparib impurity 1 is closely related to its parent compound, Olaparib. It interacts with PARP enzymes, inhibiting their activity and thereby interfering with DNA repair mechanisms. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The molecular targets include PARP1 and PARP2 enzymes, and the pathways involved are primarily related to DNA damage response and repair.
Comparison with Similar Compounds
Similar Compounds
- Rucaparib impurity 1
- Niraparib impurity 1
- Talazoparib impurity 1
Uniqueness
Olaparib impurity 1 is unique due to its specific chemical structure and the conditions under which it is formed. Compared to other impurities from similar PARP inhibitors, this compound may have different physicochemical properties, stability profiles, and reactivity, making it a distinct entity in the context of Olaparib synthesis and degradation.
By understanding the detailed characteristics and behavior of this compound, researchers and pharmaceutical manufacturers can better control its formation and ensure the quality and safety of Olaparib as a therapeutic agent.
Biological Activity
Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, is primarily used in cancer therapy, particularly for tumors with homologous recombination deficiencies such as those associated with BRCA mutations. However, the presence of impurities in pharmaceutical compounds can significantly affect their efficacy and safety profiles. One such impurity, Olaparib Impurity 1 , has garnered attention for its potential biological activity and implications in therapeutic contexts.
Chemical Profile
- Chemical Name : 4-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)benzyl) phthalazin-1(2H)-one
- Molecular Formula : C24H24N4O3
- CAS Number : 763113-06-0
- Molecular Weight : 416.48 g/mol
This impurity is structurally related to olaparib and may exhibit similar or distinct biological activities.
This compound's biological activity is hypothesized to stem from its interaction with PARP enzymes, similar to olaparib. PARP inhibitors are known to induce synthetic lethality in cancer cells with defective DNA repair mechanisms. The inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells that are unable to effectively repair DNA due to BRCA mutations.
Inhibition Studies
Recent studies have shown that olaparib itself exhibits potent inhibition against various enzymes involved in drug metabolism, particularly the aldo-keto reductase (AKR) family. For instance, olaparib demonstrated significant inhibition of AKR1C3, an enzyme implicated in the metabolism of anthracyclines like daunorubicin:
Enzymes | Inhibition % Olaparib (10 µM) | Inhibition % Olaparib (50 µM) |
---|---|---|
AKR1C3 | 76.0 ± 0.32 | 91.4 ± 0.97 |
AKR1B10 | 0.0 | 7.7 ± 0.33 |
AKR1A1 | 1.8 ± 0.14 | 18.2 ± 0.39 |
AKR1B1 | 0.0 | 8.1 ± 0.83 |
CBR1 | 0.0 | 0.0 |
These findings suggest that impurities like this compound may also interact with these metabolic pathways, potentially affecting the pharmacokinetics and pharmacodynamics of olaparib itself .
Clinical Trials
A phase I clinical trial investigated the safety and efficacy of olaparib in pediatric patients with refractory solid tumors, revealing promising results regarding its biological activity against tumors with defective DNA repair mechanisms . Although specific data on this compound was not highlighted, the overall context suggests that impurities could influence treatment outcomes.
In another study focusing on ovarian cancer treatment, the addition of olaparib to standard therapies improved progression-free survival rates significantly among patients with homologous recombination deficiencies . The role of impurities in this context remains an area for further exploration.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of olaparib have been well-studied; however, the impact of impurities like this compound on these properties is less understood. It is crucial to assess whether such impurities alter the bioavailability or therapeutic index of olaparib when administered in clinical settings.
Properties
CAS No. |
763113-06-0 |
---|---|
Molecular Formula |
C24H24N4O3 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H24N4O3/c29-22-20-7-2-1-6-19(20)21(25-26-22)15-16-4-3-5-18(14-16)24(31)28-12-10-27(11-13-28)23(30)17-8-9-17/h1-7,14,17H,8-13,15H2,(H,26,29) |
InChI Key |
UMOUCKQSZGWWOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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